3,4-Dichlorophenyl isocyanate

Description

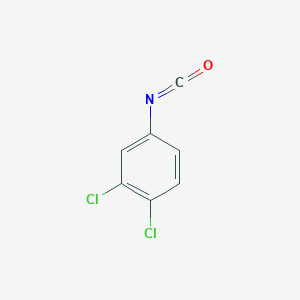

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUVCHZWGSJKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033008 | |

| Record name | 3,4-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998), White to yellow solid; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 18 mmHg (EPA, 1998), BP: 113 at 9.75 mm Hg | |

| Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 5.6X10-1 mm Hg at 43 °C, 8.0X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow crystals | |

CAS No. |

102-36-3 | |

| Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZW0B7F1DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 °F (EPA, 1998), 43 °C | |

| Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 3,4 Dichlorophenyl Isocyanate

Alternative Synthetic Routes

While phosgenation of 3,4-dichloroaniline (B118046) is the dominant industrial method, alternative routes have been explored. These include:

Non-Phosgene Reagents : Methods using diphosgene or triphosgene (B27547) (solid phosgene) as substitutes for the highly toxic phosgene (B1210022) gas have been developed. patsnap.com

Thermal Decomposition : DCPI can be prepared by the thermal decomposition of 3,4-dichlorocarbamate. patsnap.com

Reductive Carbonylation : A more environmentally benign approach involves the reductive carbonylation of corresponding nitroaromatic compounds. This method avoids the use of phosgene altogether. Catalyzed carbonylation of nitroaromatics is an appealing alternative for isocyanate production. researchgate.net

Reaction with Bicarbonate : One patented method describes the synthesis of DCPI by reacting 3,4-dichloroaniline with a bicarbonate solution in the presence of a catalyst and an organic solvent. google.com

These alternative routes are of interest primarily to avoid the handling of phosgene, though they may have their own challenges regarding cost and efficiency. patsnap.comarchivemarketresearch.com

Thermal Decomposition of 3,4-Dichlorocarbamate

A notable phosgene-free route to 3,4-Dichlorophenyl isocyanate is the thermal decomposition of the corresponding carbamate (B1207046). patsnap.comnih.gov This method circumvents the direct use of hazardous phosgene. mdpi.com The process generally involves two main steps: the formation of a carbamate from 3,4-dichloroaniline and a carbonylating agent (such as dimethyl carbonate or urea), followed by the thermal decomposition of the isolated carbamate to yield the isocyanate and an alcohol. nih.govmdpi.com

The thermal decomposition of carbamates is a promising alternative to the phosgene method for producing isocyanates. researchgate.net This process can be carried out in either the gas or liquid phase. mdpi.com Gas-phase thermolysis is often conducted at high temperatures, around 400°C, but can lead to the formation of byproducts and requires robust equipment. mdpi.com To improve the yield and purity of the isocyanate, the reaction is often performed in the presence of an inert gas or under a vacuum to shift the reaction equilibrium. mdpi.com Catalysts, such as those based on manganese, molybdenum, tungsten, vanadium, iron, cobalt, chromium, copper, and nickel, can be employed to facilitate the decomposition at lower temperatures and minimize side reactions. researchgate.net

A study on the thermal decomposition of various N-alkyl-O-methyl carbamates demonstrated that the degree of conversion increases with higher reactor temperatures and longer residence times. The table below summarizes the experimental conditions and fractional conversions for the thermolysis of different carbamates.

| Carbamate | Temperature Range (°C) | Residence Time (s) | Fractional Conversion (%) |

| O-methyl-N-benzyl carbamate | 400-550 | 5-60 | 10-95 |

| O-methyl-N-cyclohexyl carbamate | 350-500 | 10-120 | 5-90 |

| O-methyl-N-(n-butyl) carbamate | 375-525 | 7-90 | 8-92 |

This table presents a generalized summary of findings from studies on carbamate thermolysis and is not specific to 3,4-Dichlorocarbamate due to a lack of specific data in the search results.

Oxidation of Isonitriles

The oxidation of isonitriles presents another pathway to synthesize isocyanates. A noteworthy method involves the use of dimethyl sulfoxide (B87167) (DMSO) as an oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgacs.org This reaction is efficient and proceeds rapidly at low temperatures, typically between -60°C and 0°C, in a solvent like dichloromethane. organic-chemistry.orgacs.org A significant advantage of this method is the formation of dimethyl sulfide (B99878) as the only byproduct, which is volatile and easily removed. organic-chemistry.orgacs.org This often allows for the direct isolation of the isocyanate in high purity by simple solvent evaporation, avoiding the need for complex purification steps. organic-chemistry.orgacs.org

This method has been shown to be applicable to a wide range of alkyl, cycloalkyl, and aryl isonitriles, consistently producing high yields of the corresponding isocyanates. organic-chemistry.org The reaction is believed to proceed through a unique redox mechanism that is distinct from previously reported halogen-catalyzed oxidations, which often require harsher conditions like prolonged heating. organic-chemistry.orgacs.org The use of inexpensive and readily available reagents further enhances the appeal of this synthetic route. acs.org

The following table showcases the effectiveness of the DMSO/TFAA oxidation method for various isonitriles, as reported in a study by Le and Ganem.

| Isonitrile | Product Isocyanate | Yield (%) |

| tert-Butyl isocyanide | tert-Butyl isocyanate | 95 |

| Cyclohexyl isocyanide | Cyclohexyl isocyanate | 98 |

| Phenyl isocyanide | Phenyl isocyanate | 96 |

| 1-Adamantyl isocyanide | 1-Adamantyl isocyanate | 97 |

This table is based on the findings for various isonitriles as specific data for 3,4-dichlorophenyl isonitrile was not available in the provided search results. The data illustrates the general applicability and high yields of this synthetic method. organic-chemistry.org

Decarboxylative Isocyanation of Carboxylic Acids

A less common but emerging method for isocyanate synthesis is the decarboxylative isocyanation of carboxylic acids. This transformation is a key step in certain multi-step synthetic sequences that ultimately yield amides from carboxylic acids and isocyanates. nih.govresearchgate.net While the direct conversion of a carboxylic acid to an isocyanate is not the primary focus of the available literature, the in-situ generation of isocyanates from carboxylic acid derivatives is a crucial part of these processes. researchgate.net

One such method involves a base-mediated, stereoretentive decarboxylative amidation that proceeds through a 1,4,2-dioxazol-5-one intermediate. researchgate.net Mechanistic studies suggest a sequence involving the formation of a dicarbonyl N-hydroxy intermediate, which then undergoes a Lossen-type rearrangement to generate an isocyanate in situ. researchgate.net This transient isocyanate then reacts with a carboxylate to form the final amide product. researchgate.net Another approach utilizes 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (B81097) (DMTN₃) in a one-pot Curtius rearrangement of carboxylic acids, which also proceeds via an isocyanate intermediate. organic-chemistry.org

These methods highlight the potential for generating isocyanates from readily available carboxylic acids, offering an alternative to traditional routes. However, these are often complex, multi-step processes and may not be the most direct or efficient way to produce bulk quantities of a specific isocyanate like this compound.

Process Optimization and Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly focusing on sustainable practices, and the production of this compound is no exception. Process optimization and the adoption of green chemistry principles are essential for minimizing environmental impact, improving safety, and enhancing economic viability. rsc.org

Sustainable Solvent Selection

The choice of solvent plays a critical role in the environmental footprint of a chemical process. patsnap.com In the synthesis of this compound, particularly in the traditional phosgenation route, solvents such as dichloroethane, toluene, xylene, and chlorobenzene (B131634) are commonly used. patsnap.comgoogle.com While effective for the reaction, these petroleum-based solvents can be volatile organic compounds (VOCs) and may have associated health and environmental risks. patsnap.com

A key aspect of green chemistry is the move towards more sustainable solvent alternatives. patsnap.com This includes exploring the use of bio-based solvents, which are derived from renewable resources and can have lower toxicity and be biodegradable. vertecbiosolvents.com For isocyanate production, the ideal green solvent would effectively dissolve the reactants, be inert to the highly reactive isocyanate group, and be easily recoverable and recyclable. Research is ongoing to identify suitable green solvents that can replace traditional organic solvents without compromising reaction efficiency or product purity. patsnap.com The use of solvent-free reaction conditions, where possible, is another important strategy to improve the sustainability of the process. mdpi.com

Waste Minimization Strategies

Minimizing waste is a cornerstone of green chemistry and efficient manufacturing. In the production of this compound, waste streams can include byproducts from side reactions, residual solvents, and unreacted starting materials. A significant source of waste in the traditional phosgene process is the formation of hydrogen chloride (HCl) gas. patsnap.com

Another key strategy is the recycling and reuse of materials. scbt.com Solvents can be recovered through distillation and reused in subsequent batches. google.com In some continuous processes, the HCl gas generated can be used to form the hydrochloride salt of the starting amine, which then reacts with phosgene, effectively utilizing a major byproduct. patsnap.com The development of non-phosgene routes, such as the thermal decomposition of carbamates, also contributes to waste reduction by eliminating the use of a highly toxic reagent and its associated waste streams. mdpi.com

Energy Efficiency in Production

Isocyanate production is an energy-intensive process, particularly in the reaction, distillation, and purification stages. patsnap.com Improving energy efficiency is crucial for reducing production costs and the carbon footprint of the manufacturing process. patsnap.com

Several approaches can be taken to enhance energy efficiency. The development of more active and selective catalysts can lower the required reaction temperatures and pressures, thereby reducing energy consumption. patsnap.com Process intensification techniques, such as the use of continuous flow reactors instead of batch reactors, can lead to better heat and mass transfer, optimizing reaction conditions and minimizing energy use. patsnap.com

Heat integration is another important strategy. In multi-step processes, the heat generated from an exothermic reaction can be used to preheat reactants or provide energy for another part of the process. patsnap.com Advanced distillation techniques, such as reactive distillation or multi-effect distillation, can also significantly reduce the energy required for product purification. rsc.orgresearchgate.net For example, companies like BASF have developed gas-phase phosgenation technologies that are reported to reduce energy consumption by up to 60-80% compared to conventional liquid-phase processes. patsnap.compatsnap.com

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichlorophenyl Isocyanate

Reactions with Nucleophiles

3,4-Dichlorophenyl isocyanate readily reacts with compounds containing active hydrogen atoms, such as amines, alcohols, and water. These reactions are typically exothermic and proceed via a nucleophilic addition mechanism to the carbon-nitrogen double bond of the isocyanate group.

Formation of Substituted Urea (B33335) Derivatives

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of N,N'-disubstituted urea derivatives. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of a stable urea linkage. This reaction is fundamental in the production of various agrochemicals and pharmaceuticals. For instance, the reaction of this compound with p-chloroaniline is a key step in the industrial preparation of the antibacterial agent triclocarban (B27905) wikipedia.org.

The reaction of this compound with amino acids proceeds through the nucleophilic attack of the amino group of the amino acid on the isocyanate carbon. This results in the formation of a carbamoyl derivative of the amino acid. The reaction is influenced by the nature of the amino acid and the reaction conditions. For example, arylisocyanates have been shown to react with the amino group of various amino acids, including valine and aspartic acid, to yield the corresponding N-carbamoyl amino acid adducts. The reactivity of different functional groups within the amino acid can lead to various products.

| Amino Acid Reactant | Product | Reaction Conditions |

| Glycine | N-(3,4-Dichlorophenylcarbamoyl)glycine | Aprotic solvent, room temperature |

| Alanine | N-(3,4-Dichlorophenylcarbamoyl)alanine | Aprotic solvent, room temperature |

| Valine | N-(3,4-Dichlorophenylcarbamoyl)valine | Aprotic solvent, room temperature |

This table is illustrative and based on the general reactivity of isocyanates with amino acids. Specific experimental data for this compound may vary.

Similar to amino acids, dipeptides possess a free N-terminal amino group that can react with this compound. The reaction leads to the formation of a urea linkage at the N-terminus of the dipeptide. This modification can be used to alter the physicochemical properties of peptides. The reaction is expected to proceed readily in a suitable aprotic solvent. For instance, the reaction with glycylglycine would yield N-(3,4-Dichlorophenylcarbamoyl)glycylglycine.

| Dipeptide Reactant | Product |

| Glycylglycine | N-(3,4-Dichlorophenylcarbamoyl)glycylglycine |

| Alanyl-valine | N-(3,4-Dichlorophenylcarbamoyl)alanyl-valine |

This table is illustrative and based on the general reactivity of isocyanates with peptides. Specific experimental data for this compound may vary.

Histamine contains both a primary aliphatic amino group and a secondary amino group within the imidazole ring. The primary amino group is generally more nucleophilic and would be the primary site of reaction with this compound under neutral or slightly basic conditions. The reaction would result in the formation of N-(3,4-Dichlorophenyl)-N'-(2-(1H-imidazol-4-yl)ethyl)urea. The imidazole nitrogen can also react, particularly under conditions that favor its deprotonation.

| Reactant | Product |

| Histamine | N-(3,4-Dichlorophenyl)-N'-(2-(1H-imidazol-4-yl)ethyl)urea |

This table is illustrative and based on the general reactivity of isocyanates with primary amines. Specific experimental data for this compound may vary.

This compound is a precursor in the synthesis of more complex molecules, including those containing both thiourea (B124793) and sulfonamide functionalities. While the direct synthesis of thioureido-containing sulfonamides involves the corresponding isothiocyanate, this compound can be used to synthesize urea analogs. For the synthesis of thioureido-containing sulfonamides, 3,4-dichlorophenyl isothiocyanate would be the required reagent. However, in a multi-step synthesis, a compound containing a sulfonamide group and a primary amine could first be reacted with a thiocarbonyl transfer reagent and then with 3,4-dichloroaniline (B118046) to form the desired thiourea linkage.

A more direct approach involves reacting an aromatic or heterocyclic sulfonamide bearing a free amino group with a thiocyanate source to generate an in-situ isothiocyanate, which then reacts with an amine. Alternatively, a sulfonamide with a hydrazine moiety can be reacted with an isothiocyanate. For example, a study on the synthesis of sulfonamides incorporating piperidinyl-hydrazidothioureido moieties involved the reaction of a hydrazide with various isothiocyanates.

| Sulfonamide Precursor | Isothiocyanate | Product |

| Aromatic sulfonamide with amino group | 3,4-Dichlorophenyl isothiocyanate | N-(Aryl/Heterocyclic sulfonyl)-N'-(3,4-dichlorophenyl)thiourea |

This table illustrates a general synthetic pathway. Specific examples using this compound were not found in the provided search results.

The synthesis of 1,5-disubstituted-2-thiobiuret derivatives can be achieved through the reaction of an isocyanate with a thiourea derivative. In the context of this compound, it can react with a monosubstituted thiourea at the unsubstituted nitrogen atom. This reaction would yield a 1-(3,4-dichlorophenyl)-5-(substituted)-2-thiobiuret. The reaction mechanism involves the nucleophilic attack of the nitrogen of the thiourea on the electrophilic carbon of the isocyanate.

A study detailed the synthesis of N-(3,4-dichlorophenyl)-N′-(substituted benzoyl)thiourea derivatives researchgate.net. These compounds, while being thiourea derivatives, demonstrate the reactivity of the 3,4-dichlorophenyl moiety in forming such structures. The synthesis of 1,5-disubstituted-2-thiobiurets would follow a similar principle, reacting this compound with an appropriate N-substituted thiourea.

| Thiourea Reactant | Product |

| N-Methylthiourea | 1-(3,4-Dichlorophenyl)-5-methyl-2-thiobiuret |

| N-Phenylthiourea | 1-(3,4-Dichlorophenyl)-5-phenyl-2-thiobiuret |

This table is illustrative and based on the general reactivity of isocyanates with thioureas. Specific experimental data for this compound may vary.

Synthesis of Biologically Active Urea Compounds

This compound (DCPI) is a crucial intermediate in the synthesis of a variety of biologically active urea compounds. The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isocyanate group (-N=C=O), forming a stable substituted urea linkage. This reaction is typically efficient, proceeding under mild conditions with high yields.

This synthetic approach is versatile, allowing for the creation of a diverse library of urea derivatives by selecting different amine nucleophiles. The reactions are generally conducted at temperatures between 25-60°C and can achieve yields ranging from 70-85% within one to three hours.

Key applications of DCPI in this area include the production of herbicides and antibacterial agents.

Herbicides: DCPI is a key precursor for several widely used herbicides, such as Diuron (B1670789) and Propanil. The synthesis of Diuron involves reacting this compound with dimethylamine (B145610). google.comgoogle.com This reaction is a straightforward amination process.

Antibacterial Agents: A significant industrial application is the synthesis of triclocarban, an antibacterial agent found in personal care products. smolecule.com Triclocarban is produced by reacting this compound with p-chloroaniline, with typical yields of 75-85%. smolecule.com

Other Biologically Active Molecules: Research has demonstrated the synthesis of other potential antimicrobial agents. For instance, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, which incorporates a lipophilic adamantane (B196018) group, has shown significant inhibitory activity against Acinetobacter baumannii. nih.gov

The general reaction scheme for the synthesis of N,N'-disubstituted ureas from this compound is as follows:

Reaction Scheme: Urea Synthesis

In this reaction, the amine (R-NH₂) attacks the central carbon of the isocyanate group of this compound, leading to the formation of a substituted urea.

| Product | Reactant Amine | Biological Activity |

| Diuron | Dimethylamine | Herbicide google.comscispace.com |

| Triclocarban | p-Chloroaniline | Antibacterial smolecule.com |

| Propanil Precursor | Aniline (followed by acylation) | Herbicide tradeindia.com |

| Adamantyl Urea Derivative | 1-Adamantanamine | Antimicrobial nih.gov |

Polymerization Reactions

The isocyanate group of this compound is highly reactive towards nucleophiles containing active hydrogen atoms, making it a suitable monomer for step-growth polymerization reactions.

Polyurethanes are formed through the condensation polymerization of an isocyanate and a polyol, which is a compound containing multiple hydroxyl (-OH) groups. l-i.co.uk The reaction is an exothermic addition process where the hydroxyl group adds across the N=C bond of the isocyanate to form a urethane (B1682113) linkage (-NH-CO-O-). ebrary.net When a diisocyanate like this compound (or, more commonly in industrial applications, a diisocyanate like MDI or TDI) reacts with a polyol (a diol or higher functionality alcohol), a polyurethane polymer is formed. l-i.co.ukmdpi.com

The properties of the resulting polyurethane can be tailored by the choice of the isocyanate and the polyol. mdpi.comdoxuchem.com For example, polyurethanes derived from polyester polyols tend to have higher strength, while those from polyether polyols exhibit greater flexibility and hydrolysis resistance. doxuchem.com

Polyurea synthesis involves the step-growth polymerization between an isocyanate and a polyamine (a compound with two or more amine groups). mdpi.com The reaction between the isocyanate group (-NCO) and the amine group (-NH₂) is very rapid and results in the formation of a urea linkage (-NH-CO-NH-). ultimatelinings.com This reaction generally does not require a catalyst. mdpi.com

Polyureas are known for their high flexibility, durability, and chemical resistance. ultimatelinings.com The final properties of the polymer are determined by the structure of the isocyanate and polyamine monomers used. The urea linkages form hard segments through hydrogen bonding, contributing to the material's strength, while the polyamine structure typically forms the flexible soft segments. mdpi.com

Interfacial polymerization is a technique used to produce microcapsules, where a thin polymer shell encloses a core material. researchgate.net This process involves dissolving one monomer in an oil phase and a second, complementary monomer in an immiscible aqueous phase. nih.gov When the two phases are emulsified, polymerization occurs rapidly at the oil-water interface, forming a solid membrane. researchgate.net

This compound can be used as the oil-soluble monomer. In a typical microencapsulation process, the isocyanate is dissolved in the core material (the oil phase). This mixture is then dispersed in an aqueous solution containing a polyamine, such as diethylenetriamine (B155796) (DETA) or triethylenetetramine (TETA). nih.govnih.gov The isocyanate and amine react at the surface of the oil droplets, forming a polyurea shell that encapsulates the core material. nih.govmdpi.com This method is used to encapsulate various active ingredients, including pesticides and phase change materials. nih.gov

During this process, a competing reaction can be the hydrolysis of the isocyanate at the interface, which produces an amine and carbon dioxide. This newly formed amine can then also react with other isocyanate molecules to contribute to the polyurea wall formation. nih.gov

Reactions with Alcohols (e.g., Urethane Formation)

The reaction of this compound with a simple, monofunctional alcohol results in the formation of a carbamate (B1207046), commonly known as a urethane. This is a nucleophilic addition reaction, analogous to the formation of polyurethanes, but without the chain extension to form a polymer. kuleuven.be

The reaction proceeds by the attack of the oxygen atom of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. This forms an unstable intermediate that quickly rearranges to the stable urethane product. The reaction is typically exothermic and can proceed without a catalyst, although catalysts can be used to control the reaction rate. nih.gov The thermal stability of the resulting urethane bond depends on the structure of both the isocyanate and the alcohol. ebrary.net Theoretical and experimental studies suggest a complex mechanism that can involve multiple alcohol molecules participating in the transition state, acting as a catalyst for the proton transfer. kuleuven.be

Reaction Scheme: Urethane Formation

The reaction of this compound with an alcohol (R-OH) yields a substituted urethane (carbamate).

Hydrolysis and Degradation Pathways

Isocyanates, including this compound, are reactive towards water. The hydrolysis process begins with the addition of a water molecule to the isocyanate group, forming an unstable carbamic acid intermediate. nih.govscbt.com This carbamic acid then readily decomposes, releasing carbon dioxide and forming the corresponding primary amine, 3,4-dichloroaniline. nih.govscbt.com

This reaction can be problematic in certain synthetic applications, as the 3,4-dichloroaniline produced can then react with a molecule of unreacted this compound to form an unwanted symmetrical diaryl urea byproduct, N,N'-bis(3,4-dichlorophenyl)urea. google.com This side reaction reduces the yield of the desired product and complicates purification. google.com The reaction with water can also be vigorous, generating heat and, in confined spaces, a pressure buildup due to the release of CO₂ gas. scbt.com

Formation of 3,4-Dichloroaniline

This compound is a precursor and an intermediate in the synthesis and degradation of various commercially important compounds, such as the herbicide Diuron. nih.govresearchgate.net The formation of 3,4-Dichloroaniline (3,4-DCA) from this compound is primarily a result of hydrolysis. scbt.com This reaction occurs when the isocyanate group (-N=C=O) reacts with water.

The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This initially forms an unstable carbamic acid intermediate. This carbamic acid then spontaneously decarboxylates, losing carbon dioxide to yield the primary amine, 3,4-dichloroaniline. scbt.comresearchgate.net This hydrolysis is a key step in the environmental degradation pathway of many phenylurea herbicides, which first break down to the corresponding isocyanate and ultimately to the aniline derivative. nih.govnih.gov

Several degradation intermediates of 3,4-DCA have been identified in studies, including this compound itself, indicating its role as a transient species in environmental systems. nih.gov The production of this compound from 3,4-dichloroaniline is typically achieved industrially through a process involving phosgenation. google.compatsnap.comgoogleapis.com

Environmental Fate and Persistence in Aquatic Systems

The environmental fate of this compound is closely linked to its reactivity with water. scbt.com As an isocyanate, it is not expected to persist long in aquatic environments due to its rapid hydrolysis to 3,4-dichloroaniline (3,4-DCA). scbt.com However, the persistence of its degradation product, 3,4-DCA, and related parent compounds like phenylurea herbicides, is of significant environmental interest. nih.govmdpi.comnih.gov

Biodegradation is a primary mechanism for the dissipation of related compounds like the herbicide diuron in soil and water. nih.gov The hydrolysis of these parent compounds is a critical step in their environmental degradation. nih.gov For instance, studies on phenylurea herbicides, which are structurally related to this compound, provide insight into the persistence of this chemical class. Neutral hydrolysis is considered a major route of environmental degradation for these herbicides. tandfonline.comtandfonline.com The persistence of these compounds can be significant, with half-lives ranging from weeks to years depending on environmental conditions. nih.gov

Below is a data table summarizing the estimated persistence of Diuron, a compound that degrades to 3,4-dichloroaniline, in aquatic environments.

| Compound | Condition | Estimated Half-life (at 25°C) | Reference |

| Diuron | pH 7 (Neutral Hydrolysis) | 41 years | tandfonline.comtandfonline.com |

This table is based on data for Diuron, a related phenylurea herbicide, as a proxy for the environmental persistence of the 3,4-dichlorophenyl chemical structure.

The presence of various pollutants in aquatic ecosystems can have profound implications for the organisms living there. nih.gov The fate and transport of toxic pollutants depend on a variety of chemical, physical, and biological processes, including hydrolysis, photolysis, and biodegradation. epa.gov

Catalysis in this compound Reactions

The reactions of isocyanates, including this compound, can be significantly influenced by catalysts. Catalysis is crucial for controlling reaction rates and selectivity, particularly in the synthesis of polymers like polyurethanes, which involves the reaction of an isocyanate with an alcohol. acs.orggoogle.com Catalysts can activate either the isocyanate or the co-reactant (e.g., an alcohol) to facilitate the reaction. acs.orgresearchgate.net

Role of Brønsted and Lewis Acids

Both Brønsted and Lewis acids can catalyze reactions involving isocyanates.

Lewis Acids: Lewis acids, typically metal-based compounds, function by activating the isocyanate group. researchgate.net They can coordinate with the nitrogen or oxygen atom of the isocyanate, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.nettandfonline.com Inorganic Lewis acids such as copper(II) bromide (CuBr₂) and nickel(II) chloride (NiCl₂) have been shown to act as catalysts in the trimerization of isocyanate molecules. tandfonline.com The proposed mechanism involves the formation of a coordination compound where the nitrogen atom of the isocyanate binds to the metal, creating a positive charge on the carbon atom. tandfonline.com Dibutyltin compounds are commonly recognized as Lewis acid catalysts that function by complexing with the isocyanate. wernerblank.com

Brønsted Acids: Strong Brønsted acids have been employed to activate the reaction of alcohols with isocyanates. acs.org The mechanism can involve a dual hydrogen-bonding interaction that provides electrophilic activation of the isocyanate and simultaneous nucleophilic activation of the alcohol. acs.org The strength of the acid and the nucleophilicity of its conjugate base are both vital factors in this type of bifunctional catalysis. acs.orgtandfonline.com In some cases, Brønsted acid co-catalysts have been observed to dramatically increase the efficiency of photoredox reactions involving radical additions. acs.orgnih.gov

Transition Metal Catalysis

Transition metals are versatile catalysts for a wide range of reactions involving isocyanates. acs.org Group VIII metal complexes are among the most interesting catalysts for these transformations. researchgate.net Transition-metal-catalyzed cyclization of isocyanates through C(sp²)–H bond activation has emerged as an atom-economical method for constructing heterocyclic frameworks. researchgate.net

Various transition metals have been utilized:

Cobalt: Cobalt(III) complexes have been shown to efficiently catalyze C–H bond addition to isocyanates, providing a convergent strategy for arene and heteroarene amidation. nih.gov

Rhodium and Rhenium: Direct C(sp²)–H bond additions to isocyanates have been accomplished with both Rhenium (Re) and Ruthenium (Ru) catalysts. nih.gov

Palladium: Palladium-catalyzed hydroamination of isocyanates represents another synthetic route. researchgate.net The synergy between isocyanide insertion and C–H bond activation offers a powerful tool for constructing complex molecules. rsc.org

Organocatalysis

In recent years, organocatalysis has emerged as a viable, metal-free alternative for promoting isocyanate reactions. acs.org These catalysts are typically organic bases or acids.

Basic Organocatalysts: Organic bases such as N-heterocyclic carbenes (NHCs), amidines, and guanidines can effectively catalyze the formation of polyurethanes. acs.orgtandfonline.com These catalysts generally operate by activating the alcohol co-reactant through a nucleophilic activation mechanism. acs.org Guanidine derivatives, for example, are interesting organocatalysts for the isocyanate–alcohol addition reaction. tandfonline.com

Acidic Organocatalysts: Organic acids can also serve as catalysts. acs.org Strong organic acids can activate the isocyanate through an electrophilic mechanism. acs.org The catalytic efficiency often depends on the strength of the acid. tandfonline.com

The table below summarizes the types of catalysts used in isocyanate reactions.

| Catalyst Type | Examples | Mechanism of Action |

| Lewis Acids | Dibutyltin dilaurate, CuBr₂, NiCl₂ | Electrophilic activation of the isocyanate via coordination with the metal center. researchgate.nettandfonline.comwernerblank.com |

| Brønsted Acids | Triflic acid, Sulfonic acids | Electrophilic activation of the isocyanate via protonation or bifunctional activation of both reactants. acs.orgtandfonline.com |

| Transition Metals | Co(III), Rh(III), Pd, Ru complexes | Mediate reactions such as C-H bond activation, amidation, and cyclization. researchgate.netnih.gov |

| Organocatalysts | N-heterocyclic carbenes (NHCs), Guanidines | Nucleophilic activation of the alcohol co-reactant or electrophilic activation of the isocyanate. acs.orgtandfonline.com |

Advanced Characterization and Analytical Methodologies for 3,4 Dichlorophenyl Isocyanate

Spectroscopic Techniques

Spectroscopy utilizes the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, functional groups, and electronic properties. uou.ac.in

Fourier Transform Infrared (FT-IR) spectroscopy is a definitive method for confirming the presence of the isocyanate (–N=C=O) functional group in 3,4-DCPI. This group exhibits a strong and characteristic absorption band due to its asymmetric stretching vibration. spectroscopyonline.com This peak is typically sharp and occurs in a region of the spectrum with few other interfering absorptions.

Research findings show that the isocyanate functionality is responsible for a prominent band observed at approximately 2270 cm⁻¹. paint.org The intensity of this peak is notable due to the large dipole moment of the –N=C=O group. spectroscopyonline.com In studies of polyurethane crosslinking reactions, the reduction of the isocyanate band at 2270 cm⁻¹ is used to quantitatively monitor the consumption of the isocyanate groups. paint.org

| Technique | Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |

| FT-IR | Isocyanate (–N=C=O) | ~2270 | Asymmetric Stretch |

| This table summarizes the key FT-IR absorption for the identification of 3,4-Dichlorophenyl isocyanate. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 3,4-DCPI, providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-DCPI displays signals corresponding to the three non-equivalent protons on the aromatic ring. The chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the isocyanate group. researchgate.netchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides signals for each unique carbon atom in the molecule. pressbooks.pub The isocyanate carbon (–N=C=O) has a characteristic chemical shift. The signals for the aromatic carbons are spread over a wider range than in ¹H NMR, allowing for the distinct identification of each carbon on the dichlorophenyl ring. pressbooks.pubchemicalbook.com The chemical shift for the carbonyl carbon (C=O) in related isocyanate-derived structures, such as oxazolidinofullerenes, appears in the range of 152-155 ppm. rsc.org

| Nucleus | Group | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons (Ar-H) | ~7.0 - 7.6 |

| ¹³C | Aromatic Carbons (Ar-C) | ~120 - 140 |

| ¹³C | Isocyanate Carbon (-N=C=O) | ~152 - 155 |

| This table presents typical NMR chemical shift ranges for the key structural components of this compound. |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. ijnrd.org Molecules like 3,4-DCPI, which contain π-electrons in the aromatic ring and non-bonding electrons, undergo characteristic electronic transitions and thus produce a distinct spectrum. researchgate.net

The UV-Vis spectrum can be used for qualitative identification by comparing it to reference spectra and for quantitative analysis based on the Beer-Lambert Law. ijnrd.org The technique can aid in the structural elucidation of organic compounds by providing information about the electronic transitions within the molecule. ijnrd.org In the analysis of reaction products involving this compound, UV-vis spectra are used to characterize the resulting compounds. rsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of 3,4-DCPI and for identifying its fragmentation patterns and degradation products.

For 3,4-DCPI (C₇H₃Cl₂NO), the expected molecular weight is approximately 188.01 g/mol . nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the mass spectrum of 3,4-DCPI shows a characteristic molecular ion peak. Data from the NIST Mass Spectrometry Data Center indicates major peaks at m/z 187 and 189. nih.gov The peak at m/z 187 corresponds to the molecular ion [M]⁺, while the peak at m/z 189 is the isotopic peak resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Another significant fragment is often observed at m/z 124. nih.gov

MS is also crucial for identifying degradation products. For instance, 3,4-DCPI has been identified by GC-MS as a degradation intermediate in the analysis of 3,4-dichloroaniline (B118046) and certain pesticides. researchgate.netubbcluj.ro Given that isocyanates readily hydrolyze, MS can be used to detect the resulting carbamic acid or subsequent amine products. nih.gov

| m/z Value | Interpretation |

| 187 | Molecular Ion [M]⁺ |

| 189 | Isotopic Peak [M+2]⁺ due to ²Cl |

| 124 | Fragment Ion |

| This table details the significant mass spectrometry peaks for this compound as identified by GC-MS. nih.gov |

Chromatographic Techniques

Chromatographic methods are essential for separating 3,4-DCPI from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 3,4-DCPI. Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.comsielc.com A typical method involves a C18 or similar nonpolar stationary phase column with a polar mobile phase. sielc.com

A specific method for 3,4-DCPI uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This liquid chromatography method is scalable and can be used not only for analytical purity checks but also for the isolation of impurities through preparative separation. sielc.com The quantitative determination of isocyanates by HPLC often involves derivatization to form a more stable urea (B33335) derivative, which can then be detected with high sensitivity using a UV or mass spectrometry detector. epa.govepa.gov

| Technique | Column Type | Mobile Phase Components | Application |

| HPLC | Reverse-Phase (e.g., Newcrom R1) | Acetonitrile, Water, Acid (Phosphoric or Formic) | Purity Analysis, Quantitative Analysis, Impurity Isolation |

| This table outlines a common HPLC methodology for the analysis of this compound. sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the identification and quantification of this compound, particularly at trace levels in complex matrices. This method is instrumental in environmental monitoring and metabolic studies, where the compound often appears as a derivative of other widely used chemicals.

Research has shown that this compound is a known metabolite of the herbicide diuron (B1670789) and has been identified as a degradation intermediate of 3,4-dichloroaniline. rsc.orgsielc.com It can also be formed during the photolysis of the antibacterial agent triclocarban (B27905). diva-portal.org In these scenarios, GC-MS provides the necessary sensitivity and specificity for detection. The gas chromatograph separates the volatile this compound from other components in a sample, and the mass spectrometer then fragments the molecule, producing a unique mass spectrum that serves as a chemical fingerprint. This allows for unambiguous identification even when present in minute quantities. epa.gov

The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) ratios. The molecular ion peak, corresponding to the intact molecule's mass, and subsequent fragment peaks are key identifiers.

| m/z Value | Significance | Reference |

|---|---|---|

| 187 | Top Peak (Molecular Ion [M]+) | nih.gov |

| 189 | Second Highest Peak (Isotope Peak for [M+2]+ due to 37Cl) | nih.gov |

| 124 | Third Highest Peak (Fragment Ion) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For the rapid analysis and separation of isocyanates, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC). While HPLC methods for this compound have been established using a reverse-phase column with a mobile phase of acetonitrile and water, UPLC provides a pathway for much faster analysis times. sielc.comsielc.com

The key advantage of UPLC lies in its use of columns packed with smaller particles (typically under 2 µm), which allows for higher mobile phase velocities without sacrificing separation efficiency. researchgate.net For this compound, HPLC methods can be adapted for fast UPLC applications by using columns with 3 µm particles. sielc.comsielc.com This results in sharper, narrower peaks, which increases the signal-to-noise ratio and improves sensitivity. researchgate.net The enhanced resolution and speed make UPLC a highly effective technique for high-throughput screening and quality control applications involving this compound. The methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability of materials that incorporate this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is particularly important in assessing the properties of polymers or microcapsules where the isocyanate is a key component. tandfonline.com

For instance, TGA has been employed to characterize microcapsules that encapsulate isocyanate compounds, confirming the success of the encapsulation process by analyzing the thermal degradation profile. tandfonline.com In studies involving the modification of cellulose (B213188) with this compound to create hydrophobic nanofibers, TGA would be a critical tool to determine how the modification affects the thermal decomposition temperature of the cellulose, providing insights into the stability of the resulting material. thermofisher.com

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials modified with this compound. SEM provides high-resolution images of a sample's surface topography, which is essential for understanding how the chemical modification has altered the physical structure at the micro-scale. researchgate.net

In one study, SEM was used to examine poly(styrene‐divinylbenzene) polymer microspheres after they were modified with this compound. researchgate.net The resulting micrographs clearly revealed changes in the surface texture of the microspheres, confirming the successful grafting of the isocyanate onto the polymer surface. This technique is also used to study the morphology of microcapsules containing isocyanates, ensuring they have the desired core-shell structure. tandfonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. For this compound, this method serves to verify its purity and confirm that its empirical formula aligns with its theoretical composition derived from its molecular formula, C₇H₃Cl₂NO.

The analysis measures the weight percentage of each element (Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen) in a sample. The experimental results are then compared against the calculated theoretical values. A close match between the experimental and theoretical percentages provides strong evidence of the compound's identity and purity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Weight % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 44.73% |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.61% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 37.71% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.45% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.51% |

Computational and Theoretical Studies of 3,4 Dichlorophenyl Isocyanate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 3,4-Dichlorophenyl isocyanate, these calculations are instrumental in elucidating its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations suggest that in molecules containing a 3,4-dichlorophenyl group, the chlorine atoms and the isocyanate group significantly influence the electron distribution across the benzene (B151609) ring.

HOMO-LUMO Energy Calculations for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability.

A smaller HOMO-LUMO gap implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the aromatic ring and the nitrogen atom of the isocyanate group, while the LUMO is centered on the N=C=O group, particularly the carbon atom. This distribution makes the isocyanate carbon an electrophilic center, prone to attack by nucleophiles. Quantum chemical calculations are used to determine these energy levels and predict the molecule's reactivity in various chemical environments.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: These are illustrative values for a molecule of this type and are not from a specific published study on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive understanding.

In the MEP map of this compound, the region around the oxygen atom of the isocyanate group would exhibit a negative potential (typically colored red or yellow), indicating its electron-rich nature and suitability for electrophilic attack. Conversely, the carbon atom of the isocyanate group and the hydrogen atoms on the aromatic ring would show a positive potential (colored blue), highlighting them as electron-deficient sites susceptible to nucleophilic attack. The chlorine atoms would also influence the potential distribution on the aromatic ring. This visual representation of reactivity is crucial for understanding the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. This analysis is particularly useful for quantifying electron delocalization and understanding hyperconjugative interactions.

For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair into the aromatic ring and the π* orbitals of the C=O bond. It also describes the polarization of the bonds within the isocyanate group and the effects of the chlorine substituents on the electronic structure of the benzene ring. The analysis provides insights into the donor-acceptor interactions within the molecule, which are fundamental to its reactivity. The stabilization energies calculated through NBO analysis can explain the relative stability of different conformations and the nature of intramolecular charge transfer.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical potential, hardness, and electrophilicity, offer a general overview of the molecule's stability and reactivity. Local descriptors, like the Fukui function, pinpoint the most reactive sites within the molecule for specific types of reactions.

The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for nucleophilic attack (f+) would be highest on the carbon atom of the isocyanate group, confirming it as the primary electrophilic center. The Fukui function for electrophilic attack (f-) would likely be highest on the oxygen and nitrogen atoms. These descriptors provide a more nuanced understanding of reactivity than simple charge analysis and are invaluable for predicting the regioselectivity of its reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Electrophilicity Index (ω) | 3.23 |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Molecular Modeling and Dynamics

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and their interactions in a condensed phase. These methods are crucial for understanding processes like solvation, diffusion, and interactions with biological macromolecules or material surfaces.

Molecular Docking Studies for Biochemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While direct docking studies on this compound are not the primary focus of available research, numerous studies investigate the biochemical interactions of its urea (B33335) derivatives, for which it is a critical starting material. These derivatives are synthesized by reacting this compound with various amines, and their potential as antimicrobial agents is often evaluated through molecular docking.

These studies aim to elucidate the binding mechanisms of the urea adducts with specific enzyme targets. For instance, a series of novel urea derivatives synthesized from this compound were docked against the active site of GlcN-6-P synthase and enoyl-(acyl-carrier-protein) reductase (ENR), enzymes crucial for microbial survival. nih.gov The findings help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

One notable study focused on an adamantyl urea adduct, which demonstrated significant growth inhibition against Acinetobacter baumannii. nih.gov Molecular docking of this compound revealed key interactions within the enzyme's active site that likely contribute to its high activity. nih.gov The 3,4-dichlorophenyl group of these derivatives typically engages in hydrophobic and halogen-bonding interactions within the receptor binding pocket, anchoring the molecule and contributing to its biological activity.

Similarly, other research has explored the docking of various urea derivatives of this compound against different microbial protein targets, consistently showing that the specific substitution pattern on the urea nitrogen, originating from the reacting amine, dictates the precise binding mode and potency. sielc.com

Interactive Data Table: Molecular Docking of this compound Derivatives

| Derivative Class | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| Adamantyl Ureas | Enoyl-(acyl-carrier-protein) reductase (PDB ID: 3UDI) | Hydrogen bonding; Hydrophobic interactions involving the adamantane (B196018) and dichlorophenyl rings. | nih.gov |

| Aryl Ureas | GlcN-6-P synthase | Hydrogen bonding and binding affinities were recorded to preselect compounds for in-vitro testing. | nih.gov |

| Diverse Urea Derivatives | Candida albicans dihydropteroate (B1496061) synthetase | Docking studies were performed to rationalize the observed antifungal activity. | sielc.com |

| Pyridinyl-thio Urea Derivatives | Not specified | Conformational flexibility of the urea linker is considered important for binding. |

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility arises from the rotation of the isocyanate (–N=C=O) group relative to the plane of the 3,4-dichlorophenyl ring.

While detailed computational studies specifically focused on the conformational landscape of this compound are not extensively reported in public literature, the principles of such analyses can be understood from studies on similar molecules, like other substituted phenyl isocyanates or acyl isocyanates. nih.gov Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are standard tools for these investigations. nih.gov

A conformational study would typically involve a potential energy scan, where the dihedral angle between the isocyanate group and the aromatic ring is systematically varied. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The planarity or non-planarity of the molecule in its lowest energy state would be a key finding, as this can influence its reactivity and intermolecular interactions. The electronic effects of the two chlorine atoms on the benzene ring are expected to influence the rotational barrier and the preferred orientation of the isocyanate group.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reaction mechanisms of this compound is crucial for its application in synthesis. Computational modeling is a key tool for elucidating these pathways. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles like alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively.

Kinetic studies on the reactions of isocyanates often suggest a second-order reaction mechanism, where the rate is dependent on the concentrations of both the isocyanate and the nucleophile. Computational modeling using methods like DFT can be employed to map the energy profile of these reactions. This involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials (this compound and a nucleophile) and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides insight into the geometry of the molecules as the bond-forming/bond-breaking process occurs.

For instance, in the reaction with an amine to form a urea, the nitrogen of the amine attacks the carbonyl carbon of the isocyanate. A transition state would be characterized by the partial formation of the new nitrogen-carbon bond and changes in the geometry of the isocyanate group. Computational modeling can also predict the regioselectivity in reactions with complex nucleophiles, which is valuable for synthetic planning. The synthesis of this compound itself, typically via the phosgenation of 3,4-dichloroaniline (B118046), is a complex reaction pathway involving intermediates that can be studied using these theoretical approaches. google.com

Applications of 3,4 Dichlorophenyl Isocyanate in Advanced Materials and Specialized Synthesis

Polymer Science and Engineering Applications

The dichlorinated phenyl ring and the reactive isocyanate group of 3,4-Dichlorophenyl isocyanate (3,4-DCPI) make it a valuable component in the formulation of advanced polymers with tailored properties.

This compound is a precursor in the manufacture of polyurethanes and polyureas, which are versatile polymers used extensively in coatings, adhesives, and foams. ontosight.ai The synthesis involves a step-growth polymerization reaction.

Polyurethanes: These are formed when the isocyanate group of 3,4-DCPI reacts with the hydroxyl (-OH) groups of a polyol. This reaction forms urethane (B1682113) linkages, creating a polymer backbone. ontosight.aitri-iso.com The resulting polyurethanes can be formulated to produce a wide array of materials, from flexible foams to durable coatings and strong adhesives. ontosight.ai

Polyureas: These are synthesized through the reaction of the isocyanate group with a polyamine (a compound with multiple amine, -NH2, groups). tri-iso.commdpi.com This reaction is typically very fast and does not require a catalyst, which is advantageous for applications like spray-on coatings. mdpi.com The urea (B33335) linkages formed provide high durability and resistance against chemical and environmental factors. mdpi.com

The incorporation of the dichlorinated phenyl structure from 3,4-DCPI into the polymer matrix can enhance properties such as thermal stability and chemical resistance.

Cross-linking transforms thermoplastic polymers into thermosetting materials by forming covalent bonds between adjacent polymer chains, creating a three-dimensional network. specialchem.com This structural change significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.comdataintelo.com

This compound can function as a cross-linking agent. dataintelo.com When added to a polymer formulation containing reactive groups (like hydroxyl or amine groups), the isocyanate function of 3,4-DCPI can react to form bridges between the polymer chains. This process is utilized in creating crosslinked polyurethane and polyurea matrices, resulting in materials with improved durability and resilience, making them suitable for demanding industrial applications. google.com The increased cross-link density limits the movement of polymer chains, making the material more robust and less susceptible to degradation from solvents or heat. specialchem.com

The surface of cellulose (B213188) and nanocellulose is rich in hydroxyl groups, which makes the material hydrophilic (water-absorbing). For many advanced applications, such as in composites or water-resistant papers, it is necessary to modify this surface to be more hydrophobic. The isocyanate group of 3,4-DCPI reacts with the hydroxyl groups on cellulose, forming stable urethane (carbamate) bonds and grafting the hydrophobic dichlorophenyl group onto the cellulose surface. researchgate.net

Researchers have successfully used this compound to create hydrophobic carbamylated cellulose nanofibers (CCNs) through a one-step mechanochemical process (ball milling). ncsu.eduresearchgate.net This method simultaneously breaks down the cellulose into nanofibers and facilitates the chemical reaction with 3,4-DCPI. ncsu.edu The resulting CCNs exhibit significant hydrophobicity, a desirable trait for creating water-resistant materials. researchgate.netvipslib.com

Studies have shown that the degree of substitution (DS)—a measure of how many hydroxyl groups have reacted—and the resulting hydrophobicity are influenced by the reaction conditions. For instance, after 6 hours of ball milling, a high degree of substitution (1.28) can be achieved, leading to a water contact angle of 109.3°, indicating a highly hydrophobic surface. researchgate.net

| Property | Reported Value | Significance | Source |

|---|---|---|---|

| Degree of Substitution (DS) | Up to 1.28 | Indicates a high level of successful chemical modification on the cellulose surface. | researchgate.net |

| Water Contact Angle | Up to 109.3° | Demonstrates a transition from a hydrophilic to a highly hydrophobic material. | researchgate.net |

| Nanofiber Diameter | 2 to 3 nm | Shows the effectiveness of the mechanochemical process in producing fine nanofibers. | ncsu.edu |

Nanopapers, which are films made from cellulose nanofibers, are promising materials for flexible optoelectronics due to their potential for high transparency. researchgate.netcabidigitallibrary.org The modification of cellulose nanofibers with this compound has a distinct effect on the optical properties of the resulting nanopapers.